AmpC β-Lactamase Inhibition Affinity
The free boronic acid liberated from 376584-76-8, benzo[b]thiophene-2-boronic acid, is a 27 nM inhibitor of Escherichia coli AmpC β-lactamase (Ki = 27 nM). This potency ranks it as the most active AmpC inhibitor in the 1998 benchmark study of 37 boronic acids evaluated by Weston et al., establishing the benzothiophene scaffold as a privileged head group for serine β-lactamase inhibitor design [1].
| Evidence Dimension | Inhibitory affinity for AmpC β-lactamase |
|---|---|
| Target Compound Data | Ki = 27 nM (benzo[b]thiophene-2-boronic acid; the active species derived from the pinacol ester 376584-76-8) |
| Comparator Or Baseline | 37 boronic acids screened, including m-aminophenylboronic acid (baseline); benzo[b]thiophene-2-boronic acid was the most potent compound identified |
| Quantified Difference | The benzothiophene analog showed the highest affinity within the series; the study mapped the active site steric/chemical space, demonstrating the benzo[b]thiophene group uniquely engaged the region around the catalytic Ser64 residue relative to the other 36 boronic acid candidates [1] |
| Conditions | In vitro enzyme inhibition assay against purified E. coli AmpC β-lactamase |
Why This Matters
For investigators designing AmpC β-lactamase inhibitors or β-lactam potentiators, the benzothiophene-2-boronic acid substructure (accessed via the pinacol ester 376584-76-8) offers a validated, high-affinity warhead that outperforms other aryl boronic acid surrogates in the benchmark panel.
- [1] Weston, G. S., Blázquez, J., Baquero, F., & Shoichet, B. K. (1998). Structure-based enhancement of boronic acid-based inhibitors of AmpC β-lactamase. Journal of Medicinal Chemistry, 41(23), 4577–4586. View Source
